N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c23-18(19(24)22-14-3-4-15-16(10-14)28-8-7-27-15)21-12-20(25,13-5-6-26-11-13)17-2-1-9-29-17/h1-6,9-11,25H,7-8,12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHBDFDOLSZXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Reaction for Benzodioxin Core
The 1,4-benzodioxin scaffold is synthesized via a ring-closing reaction between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions. Optimized conditions involve refluxing with potassium hydroxide (5 eq.) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (yield: 85–90%). Subsequent nitration and reduction steps introduce the amine group at position 6.
Reaction Scheme
$$
\text{3,4-Dihydroxybenzaldehyde} + \text{1,2-Dibromoethane} \xrightarrow[\text{Reflux}]{\text{KOH, TBAB}} \text{2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde} \xrightarrow[\text{H}2/\text{Ni}]{\text{NH}3} \text{2,3-Dihydro-1,4-benzodioxin-6-amine}
$$
Characterization Data
- 1H-NMR (DMSO-d6) : δ 6.75 (d, 1H, Ar-H), 6.60 (s, 1H, Ar-H), 4.25 (m, 4H, OCH2CH2O), 3.10 (s, 2H, NH2).
- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C).
Synthesis of 2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine
Aldol Condensation and Reductive Amination
A crossed aldol reaction between furan-3-carbaldehyde and thiophene-2-carbaldehyde in the presence of L-proline as an organocatalyst generates the β-hydroxy ketone intermediate. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride yields the ethylamine derivative.
Reaction Scheme
$$
\text{Furan-3-carbaldehyde} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{L-Proline}} \text{2-(Furan-3-yl)-2-(thiophen-2-yl)ketone} \xrightarrow[\text{NaBH}3\text{CN}]{\text{NH}4\text{OAc}} \text{2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine}
$$
Optimized Conditions
- Solvent: Ethanol/water (4:1).
- Temperature: 25°C (aldol), 60°C (reduction).
- Yield: 68% after column chromatography (SiO2, hexane/ethyl acetate 3:1).
Characterization Data
- 13C-NMR (CDCl3) : δ 152.1 (C=O), 110.3 (furan C), 126.8 (thiophene C), 72.5 (C-OH).
- MS (EI) : m/z 249 [M+H]+.
Assembly of the EthanediaMide Linker
Oxalyl Chloride-Mediated Amidation
The benzodioxin amine (1 eq.) reacts with oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under nitrogen to form the intermediate N-(2,3-dihydro-1,4-benzodioxin-6-yl)oxalyl chloride. Quenching with the ethyl bridge amine (1 eq.) in the presence of triethylamine (2 eq.) yields the target diamide.
Reaction Scheme
$$
\text{2,3-Dihydro-1,4-benzodioxin-6-amine} + \text{ClCO-COCl} \rightarrow \text{N-(Benzodioxin-6-yl)oxalyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{Ethyl bridge amine}} \text{Target Compound}
$$
Optimized Conditions
- Reaction time: 12 hours at 0°C (oxalyl chloride step), 24 hours at room temperature (coupling).
- Yield: 75% after recrystallization (ethanol/water).
Characterization Data
- 1H-NMR (DMSO-d6) : δ 8.45 (s, 1H, NH), 7.82 (d, 1H, Ar-H), 7.35 (m, 2H, furan/thiophene), 4.30 (m, 4H, OCH2CH2O), 3.55 (m, 2H, CH2NH).
- HPLC Purity : 98.2% (C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes and Comparative Analysis
Ullmann Coupling for Heterocyclic Integration
An alternative approach employs copper-catalyzed Ullmann coupling to attach furan and thiophene groups to a preformed ethylenediamine backbone. While this method avoids the aldol step, it requires stringent anhydrous conditions and offers lower yields (52%).
Enzymatic Resolution for Chiral Hydroxy Group
Incorporating a lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) during the hydroxy group introduction enhances enantiomeric excess (ee > 98%) but adds complexity to purification.
Challenges and Optimization Strategies
- Steric Hindrance : Bulky substituents on the ethyl bridge slow amide coupling. Using HATU as a coupling agent reduces reaction time from 24 to 6 hours.
- Oxidation Sensitivity : The hydroxy group necessitates inert atmospheres during reactions to prevent ketone formation.
- Purification : Silica gel chromatography struggles with polar intermediates. Switching to reverse-phase HPLC improves recovery (85% vs. 60%).
Chemical Reactions Analysis
Types of Reactions
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Neuroprotective Effects
Research indicates that derivatives of the benzodioxin structure exhibit neuroprotective properties. A study synthesized several compounds based on the benzodioxin framework, showing that they have moderate inhibitory effects on acetylcholinesterase, an enzyme associated with Alzheimer's disease. Specifically, compounds like N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide demonstrated IC50 values of 26.25 µM and 58.13 µM against this enzyme, suggesting potential as therapeutic agents for neurodegenerative disorders .
Antidiabetic Activity
The compound's structural features suggest potential antidiabetic activity. Sulfonamide derivatives containing the benzodioxin moiety have been evaluated for their ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate digestion. Some derivatives showed moderate inhibition with IC50 values indicating their potential as antidiabetic agents .
Antiviral Properties
The compound is included in antiviral screening libraries and has been identified as a candidate for further investigation against viral infections. Its furan and thiophene substituents may enhance its interaction with viral proteins or enzymes, making it a subject of interest in antiviral drug development .
Structure Analysis
Characterization techniques such as IR spectroscopy and NMR are employed to confirm the structure of synthesized compounds. The presence of specific functional groups is crucial for determining biological activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of the target compound with analogs derived from the provided evidence:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- Solubility: The hydroxyl group in the target compound may improve aqueous solubility compared to non-polar benzothiazole acetamides .
Research Findings and Implications
Key Advantages of the Target Compound
Limitations and Challenges
- Synthetic Complexity : Multi-step synthesis required for introducing heterocycles and maintaining stereochemistry.
- Metabolic Stability : Thiophene and furan rings may undergo oxidation, necessitating structural optimization for pharmacokinetics .
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting relevant data in structured tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H23N3O3S
- Molar Mass : 377.49 g/mol
- Solubility : Soluble in DMSO
- Appearance : White to beige powder
The compound features a benzodioxin moiety, which is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.
Anticholinesterase Activity
Research indicates that derivatives of benzodioxin compounds exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the treatment of neurodegenerative diseases such as Alzheimer's. For instance, studies have shown that certain derivatives of N-(2,3-dihydro-1,4-benzodioxan-6-yl) sulfonamides possess moderate inhibitory effects on AChE with IC50 values ranging from 26.25 to 58.13 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses moderate antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The results indicated a correlation between lipophilicity and increased antibacterial efficacy .
Anti-inflammatory Effects
In addition to its enzyme inhibition properties, the compound has shown promise in reducing inflammation. It was found to inhibit the production of pro-inflammatory cytokines in cell models, suggesting its potential use in treating inflammatory diseases .
Case Studies
- Neuroprotective Study : A study involving a series of synthesized benzodioxin derivatives assessed their neuroprotective effects on neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and oxidative markers .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of the compound against common pathogens. The findings revealed that the compound exhibited a dose-dependent response against Klebsiella pneumoniae with an MIC value of 64 µg/mL .
Research Findings Summary Table
Q & A
Basic: What synthetic routes and purification methods are recommended for synthesizing this compound?
The synthesis typically involves multi-step reactions starting with functionalized benzodioxin, furan, and thiophene precursors. Key steps include:
- Coupling reactions : Amide bond formation between the benzodioxin-6-ylamine and the hydroxyethyl-thiophene/furan intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Hydroxyethyl group introduction : Nucleophilic substitution or oxidation-reduction sequences, often requiring controlled temperatures (0–25°C) and anhydrous solvents (e.g., dichloromethane or THF) .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
Basic: Which analytical techniques are critical for structural validation?
- NMR spectroscopy : 1H/13C NMR to confirm substituent connectivity, particularly the dihydrobenzodioxin, furan, and thiophene moieties .
- Mass spectrometry (HRMS) : Exact mass analysis to verify molecular formula (e.g., ESI-HRMS for [M+H]+ ion) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Basic: What preliminary biological assays are appropriate for initial screening?
- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms due to the compound’s heteroaromatic and amide groups .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify potential anticancer activity .
Advanced: How can low yields in the amide coupling step be optimized?
- Catalyst selection : Switch from EDC/HOBt to DMTMM for improved efficiency in polar aprotic solvents .
- Stoichiometry adjustments : Use a 1.2:1 molar ratio of carboxylate to amine to minimize unreacted starting material .
- In-situ monitoring : Employ FTIR or TLC to track reaction progress and terminate at peak conversion .
Advanced: How to resolve contradictions in reported enzyme inhibition data?
- Assay standardization : Ensure consistent buffer pH, temperature, and substrate concentrations across studies .
- Impurity analysis : Use LC-MS to rule out side products (e.g., hydrolyzed amides) affecting bioactivity .
- Orthogonal assays : Validate results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Advanced: What computational methods predict target interactions?
- Molecular docking : Use AutoDock Vina to model binding poses with enzymes like COX-2 or HIV protease, leveraging the compound’s heterocycles for π-π stacking .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns to assess binding affinity .
- DFT calculations : Analyze electron density maps (e.g., Gaussian 09) to identify reactive sites for functionalization .
Advanced: How does stereochemistry influence reactivity and bioactivity?
- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers and test individual stereoisomers in bioassays .
- X-ray crystallography : Determine absolute configuration and correlate with activity (e.g., R-configuration may enhance binding to hydrophobic enzyme pockets) .
- Dynamic kinetic resolution : Optimize reaction conditions to favor a single enantiomer via asymmetric catalysis .
Advanced: What degradation pathways dominate under physiological conditions?
- Amide hydrolysis : Susceptibility to esterases or acidic environments; stabilize via prodrug strategies (e.g., tert-butyl carbamate protection) .
- Oxidative degradation : Thiophene and furan rings may oxidize; assess using forced degradation studies (H2O2, UV light) .
- Metabolic profiling : Incubate with liver microsomes to identify CYP450-mediated metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
